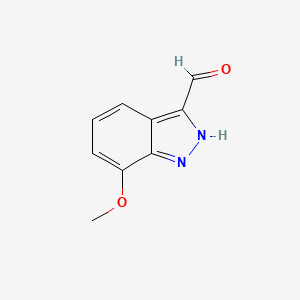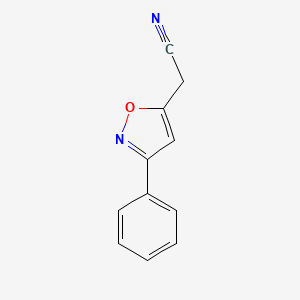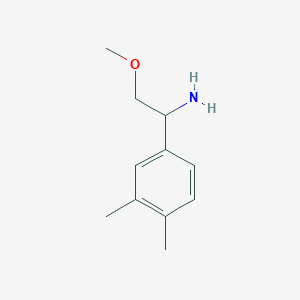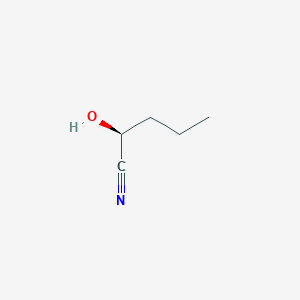
3-Ethoxy-2-methylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Ethoxy-2-methylacrylonitrile is an organic compound with the molecular formula C₆H₉NO It is characterized by the presence of an ethoxy group, a methyl group, and a nitrile group attached to an acrylonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Ethoxy-2-methylacrylonitrile typically involves the reaction of ethyl vinyl ether with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (E)-3-Ethoxy-2-methylacrylonitrile can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Ethoxy-2-methylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation of (E)-3-Ethoxy-2-methylacrylonitrile can yield compounds like 3-ethoxy-2-methylacrylic acid.
Reduction: Reduction can produce 3-ethoxy-2-methylpropylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-Ethoxy-2-methylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-Ethoxy-2-methylacrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Methoxy-2-methylacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-Ethoxy-2-ethylacrylonitrile: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(E)-3-Ethoxy-2-methylacrylonitrile is unique due to the presence of both an ethoxy group and a nitrile group, which provide distinct reactivity and potential for diverse applications. Its specific combination of functional groups makes it a valuable compound for various synthetic and industrial processes.
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
(E)-3-ethoxy-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-3-8-5-6(2)4-7/h5H,3H2,1-2H3/b6-5+ |
InChI-Schlüssel |
JFBHVVYTNQTFOR-AATRIKPKSA-N |
Isomerische SMILES |
CCO/C=C(\C)/C#N |
Kanonische SMILES |
CCOC=C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















